(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and may require heating to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and purity. This can involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific substituents on the pyrazole or thiazolidinone rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy and methyl groups on the phenyl ring, along with the isopropyl group on the thiazolidinone ring, differentiates it from similar compounds and may enhance its activity and selectivity in various applications.
Biological Activity
The compound (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are significant in medicinal chemistry due to their varied biological properties, including:
- Antioxidant
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
Recent studies have shown that modifications in the thiazolidinone structure can enhance these activities significantly. The presence of different substituents plays a crucial role in determining the biological efficacy of these compounds .
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been extensively studied. For instance, compounds with specific substituents at the 4-position have demonstrated significant lipid peroxidation inhibition, with effective concentrations (EC) ranging from 0.565 to 0.708 mM . This suggests that the compound may exhibit similar antioxidant properties.
Anticancer Activity
Thiazolidin-4-one derivatives are noted for their anticancer effects. They have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. The compound may also act on multiple targets, enhancing its anticancer efficacy .
Table 1: Summary of Biological Activities of Thiazolidin-4-One Derivatives
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is influenced by their chemical structure. The following points summarize key findings related to SAR:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups at specific positions can enhance biological activity.
- Positioning : Modifications at positions 2, 3, and 5 on the thiazolidinone ring have been shown to significantly affect potency against various biological targets.
- Hybridization : Compounds that incorporate other pharmacophores (e.g., pyrazole) often exhibit improved efficacy compared to their non-hybridized counterparts .
Case Studies
Recent research has highlighted several case studies demonstrating the efficacy of thiazolidin-4-one derivatives:
- Anticancer Studies : A series of thiazolidinone derivatives were synthesized and tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating strong potential as anticancer agents .
- Antimicrobial Activity : A study evaluated a range of thiazolidinones against Gram-positive and Gram-negative bacteria, revealing notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Properties
Molecular Formula |
C25H25N3O2S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-30-20-11-12-21(17(4)13-20)23-18(15-27(26-23)19-9-7-6-8-10-19)14-22-24(29)28(16(2)3)25(31)32-22/h6-16H,5H2,1-4H3/b22-14- |
InChI Key |
FAHYYNQVQFUDQN-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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